molecular formula C10H11NO2S B14348973 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- CAS No. 93447-58-6

2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-

Katalognummer: B14348973
CAS-Nummer: 93447-58-6
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: FKKFKSLOTNDZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- is an organic compound that belongs to the class of N-substituted carboxylic acid imides It is characterized by the presence of a pyrrolidinedione ring substituted with a 2-(2-thienyl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- typically involves the reaction of succinimide with 2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidinedione derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of the 2-(2-thienyl)ethyl group.

    2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of the 2-(2-thienyl)ethyl group.

    N-substituted 2,5-di(2-thienyl)pyrroles: Compounds with similar thienyl and pyrrole fragments.

Uniqueness

2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- is unique due to the presence of the 2-(2-thienyl)ethyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

93447-58-6

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

1-(2-thiophen-2-ylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H11NO2S/c12-9-3-4-10(13)11(9)6-5-8-2-1-7-14-8/h1-2,7H,3-6H2

InChI-Schlüssel

FKKFKSLOTNDZPV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)CCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.